

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride research

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Compound of Interest

Compound Name: 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride

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An In-Depth Technical Guide to the Research and Analysis of N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride (HEMD), a compound with current applications in the cosmetics industry as a hair dye ingredient.[1][2] Despite its present use, its chemical scaffold, featuring a 3,4-methylenedioxyaniline core, bears a structural resemblance to psychoactive phenylalkylamines such as 3,4-Methylenedioxymethamphetamine (MDMA). This structural relationship warrants a deeper scientific examination for researchers, toxicologists, and drug development professionals. This document synthesizes the available data on HEMD's chemical profile, provides validated analytical methodologies, details established toxicological assessments, and explores potential metabolic pathways by drawing parallels with related compounds. The guide is structured to serve as a foundational resource, explaining the causality behind experimental choices and outlining future research avenues to fully characterize this molecule.

Introduction and Chemical Profile

Overview of Hydroxyethyl-3,4-methylenedioxyaniline Hydrochloride (HEMD)

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, identified by CAS Number 94158-14-2, is a beige crystalline solid soluble in water.[1][3] Its primary documented application is as an oxidative hair coloring agent, where it functions as a "coupler" or "precursor".[1][4] In this context, it reacts with an oxidizing agent (e.g., hydrogen peroxide) and a primary intermediate to form a larger dye molecule within the hair shaft.[1]

Structural Analysis and Relevance to Phenylalkylamines

The core of HEMD is the 3,4-methylenedioxyaniline moiety. The 3,4-methylenedioxy group is a key structural feature of a class of psychoactive compounds, including MDMA, MDA (3,4-methylenedioxyamphetamine), and MDEA (3,4-methylenedioxy-N-ethylamphetamine).[5] These substances are known to interact with monoamine transporters, particularly the serotonin transporter (SERT), leading to their characteristic psychological effects.[6]

HEMD differs from these psychoactive analogues in two critical ways:

- **The Aniline Moiety:** It is an aniline derivative, lacking the propyl side chain characteristic of amphetamines.
- **The N-Substituent:** It possesses an N-(2-hydroxyethyl) group, which significantly increases its polarity compared to the N-methyl group of MDMA.

These structural modifications are expected to drastically alter its pharmacological profile, likely preventing it from acting as a classical monoamine releaser or reuptake inhibitor in the same manner as MDMA. However, the shared methylenedioxy ring suggests that it may be a substrate for some of the same metabolic enzymes, a topic explored in Section 5.0.

Physicochemical Properties

A summary of the key physicochemical properties of HEMD is presented below. This data is essential for designing analytical methods, formulating solutions, and predicting its behavior in biological systems.

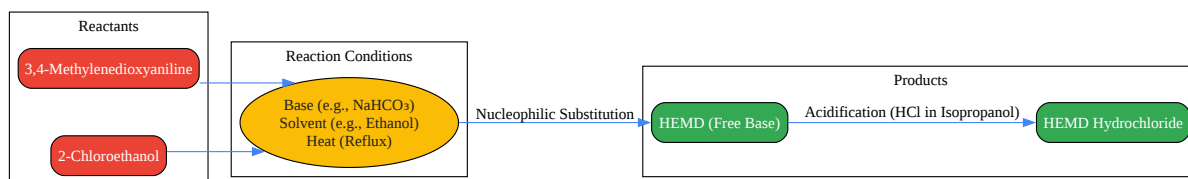
Property	Value	Source
CAS Number	94158-14-2	[7][8]
Molecular Formula	C ₉ H ₁₂ ClNO ₃	[9]
Molecular Weight	217.65 g/mol	[9]
Appearance	Beige crystalline solid/powder	[1][9]
Solubility (Water)	408 g/L at 20°C (pH 1.5)	[3]
Log P (octanol/water)	0.412 (at 36°C, pH 4.65)	[3]
Boiling Point	363.1°C at 760 mmHg	[10][11]

Synthesis and Characterization

While specific manufacturing protocols are often proprietary, a chemically sound synthetic route can be proposed based on established organic chemistry principles. This allows researchers to produce the compound for analytical standard generation or further study.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct synthesis involves the reaction of 3,4-methylenedioxyaniline with a 2-carbon electrophile containing a hydroxyl group or a precursor. A common method is the reaction with 2-chloroethanol.



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Caption: Proposed synthesis of HEMD via nucleophilic substitution.

Experimental Protocol: Synthesis of HEMD Hydrochloride

This protocol describes a representative lab-scale synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-methylenedioxyaniline (1.0 eq) and a mild base such as sodium bicarbonate (2.0 eq) in ethanol.
 - **Rationale:** Ethanol serves as a polar protic solvent suitable for the reactants. The base is necessary to neutralize the HCl byproduct generated during the reaction, driving it to completion.
- **Addition of Electrophile:** Add 2-chloroethanol (1.1 eq) dropwise to the stirred solution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - **Causality:** Heating provides the activation energy required for the nucleophilic substitution reaction between the aniline nitrogen and the primary alkyl chloride.
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure to yield the crude free base of HEMD as an oil or solid.
- **Purification (Free Base):** Purify the crude product using column chromatography on silica gel with a gradient of ethyl acetate in hexanes.
- **Salt Formation:** Dissolve the purified free base in a minimal amount of anhydrous isopropanol. Add a solution of hydrochloric acid in isopropanol (1.05 eq) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
 - **Rationale:** The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and weigh than the free base. Isopropanol is used as it solubilizes the free base but not the ionic salt, allowing for precipitation.

- Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield pure HEMD hydrochloride.

Structural Confirmation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the proton environment, including the aromatic protons, the methylenedioxy singlet, and the two ethylenic triplets.
- Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups such as the O-H stretch, N-H stretch, and C-O ether bonds.

Analytical Methodologies

Accurate quantification and detection of HEMD are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable technique.[\[12\]](#)

HPLC Method for Quantification

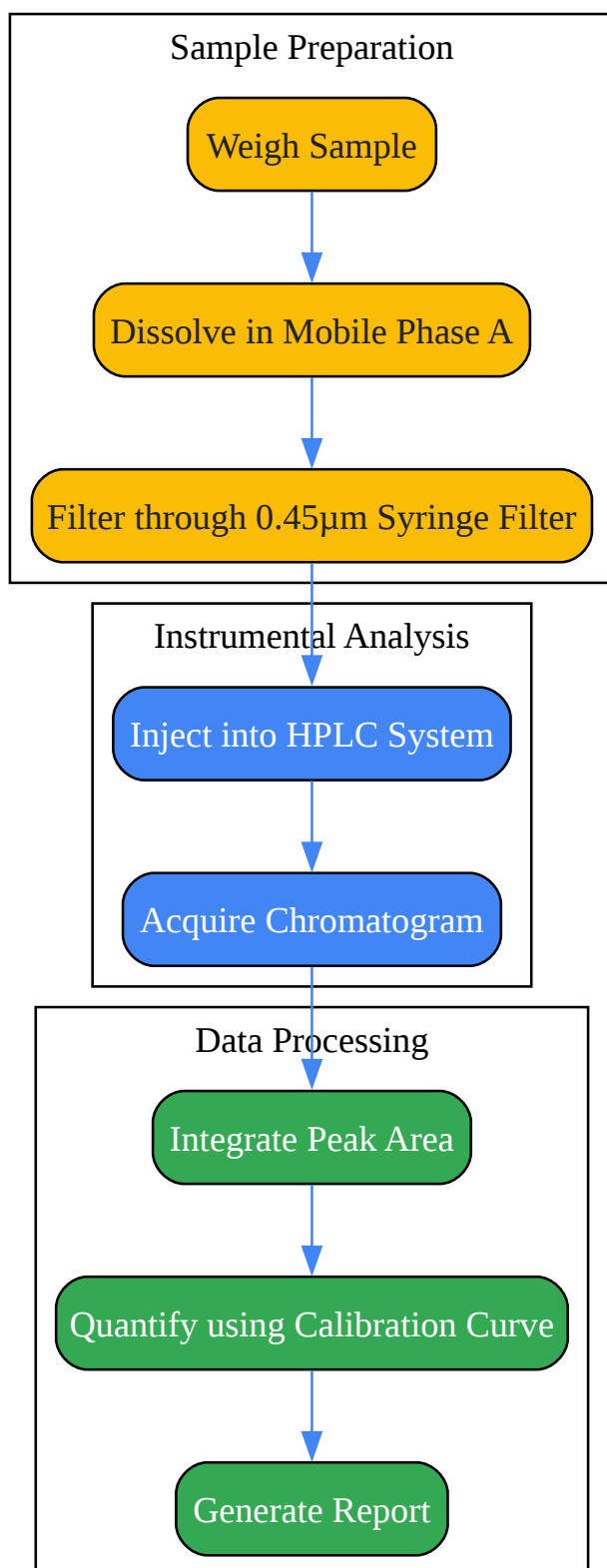
A reverse-phase HPLC method can be used for the analysis of HEMD.[\[12\]](#)

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 285 nm
Injection Volume	10 μL

- Self-Validation: This method should be validated for linearity, accuracy, and precision. A calibration curve should be generated using certified reference standards. System suitability tests, including peak asymmetry and theoretical plates, must be performed before each run to ensure consistent performance.

Analytical Workflow

The following diagram illustrates a standard workflow for the analysis of a HEMD sample.



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Caption: Standard workflow for quantitative analysis of HEMD by HPLC.

Toxicological and Safety Assessment

Due to its use in cosmetics, HEMD has undergone significant safety evaluation, providing a robust dataset for researchers.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Genotoxicity and Mutagenicity

Genotoxicity studies are crucial for assessing the potential of a chemical to cause DNA damage, which can lead to carcinogenesis.

Assay Type	Test System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium	Up to 5000 µg/plate	Non-mutagenic	[4]
Mammalian Cell Gene Mutation	Mouse Lymphoma Cells	Up to 1650 µg/mL	Non-mutagenic	[4]

Skin Sensitization

As a hair dye ingredient, the potential for skin sensitization is a primary safety concern.

- Finding: In a Local Lymph Node Assay (LLNA) in mice, HEMD was shown to have strong skin sensitization potential.[\[4\]](#)
- Implication for Researchers: This is a critical finding for laboratory personnel. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn when handling the substance to avoid dermal contact and potential development of allergic contact dermatitis.

N-Nitrosation Potential

HEMD is a secondary amine, which raises a concern about its potential to form N-nitroso compounds under certain conditions.[\[1\]](#)[\[4\]](#) N-nitrosamines are a class of chemicals that are often carcinogenic.[\[1\]](#)

- **Regulatory Finding:** The Scientific Committee on Consumer Safety (SCCS) noted this risk and stipulated that HEMD should not be used in formulations with nitrosating agents and that the final product should have a nitrosamine content below 50 ppb.[\[1\]](#)[\[4\]](#)
- **Experimental Causality:** Nitrosation can occur when a secondary amine reacts with a nitrosating agent (e.g., nitrites) under acidic conditions. Researchers using HEMD in biological assays should be mindful of the buffer systems and potential for in situ nitrosation if nitrites are present.

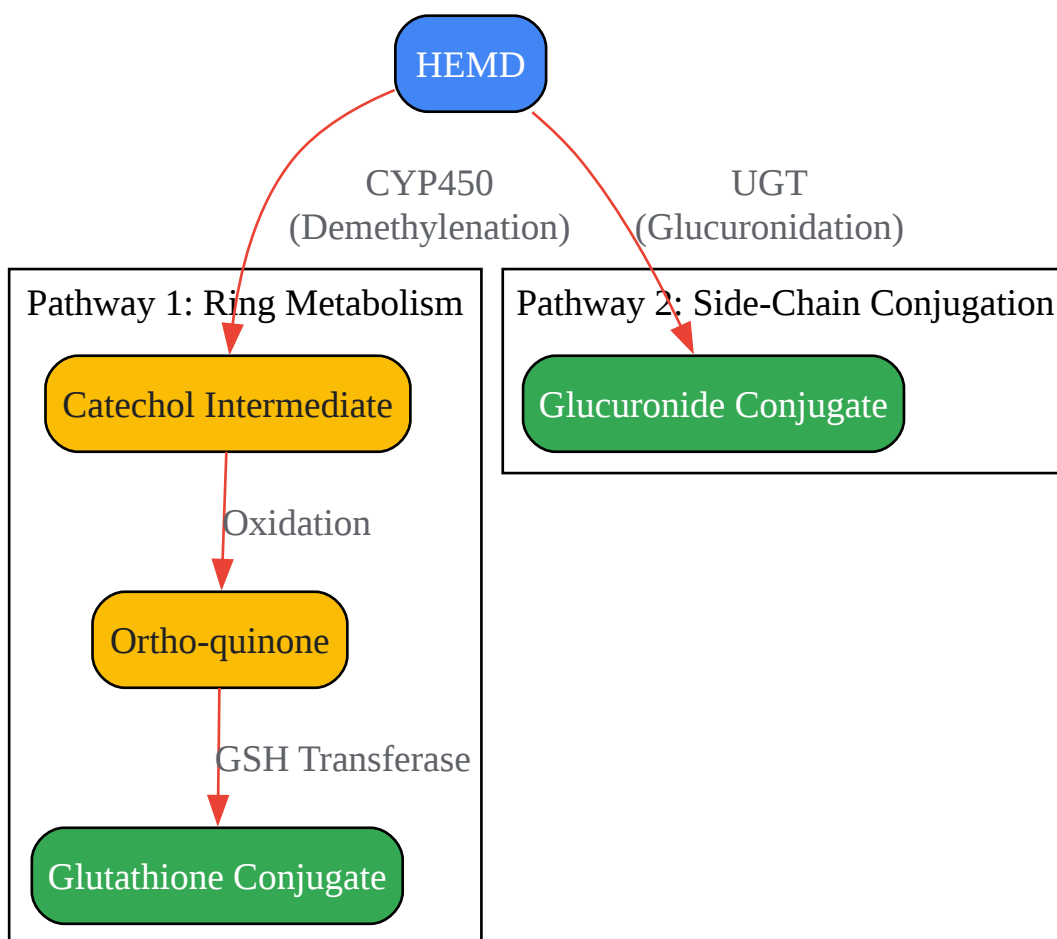
Metabolic Considerations and Future Research

While no direct metabolic studies on HEMD were found, its structure allows for informed hypotheses based on the well-documented metabolism of MDMA and other anilines.[\[13\]](#)[\[14\]](#) This is a key area for future investigation by drug development and toxicology professionals.

Hypothetical Metabolic Pathways

The metabolism of HEMD is likely to proceed through two major pathways: modification of the methylenedioxy ring and conjugation of the hydroxyethyl group.

- **Demethylenation:** The methylenedioxy bridge is a primary site of metabolism for compounds like MDMA, typically mediated by cytochrome P450 enzymes (e.g., CYP2D6).[\[5\]](#) This process forms a reactive catechol intermediate.
- **Catechol Modification:** The catechol can then be O-methylated by Catechol-O-methyltransferase (COMT) or undergo oxidation to a reactive quinone, which can be conjugated with glutathione (GSH).[\[15\]](#)[\[16\]](#)
- **Conjugation:** The primary alcohol on the hydroxyethyl side chain could be a substrate for glucuronidation or sulfation via UGT and SULT enzymes.



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Caption: Hypothetical metabolic pathways of HEMD.

Proposed Protocol: In Vitro Metabolism Study

To investigate these hypothetical pathways, an experiment using pooled human liver microsomes (pHLM) can be designed.

- Incubation Mixture: Prepare incubation tubes containing phosphate buffer (pH 7.4), pHLM, and HEMD (at a concentration range of 1-50 μ M).
 - Rationale: pHLM contains a mixture of key phase I metabolic enzymes, including various CYPs, making it an excellent model for initial metabolic screening.

- Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel to distinguish enzymatic from non-enzymatic degradation.
 - Causality: CYP450 enzymes require NADPH as a cofactor. The regenerating system ensures the cofactor is not depleted during the incubation period.
- Termination: After 60 minutes, terminate the reaction by adding ice-cold acetonitrile. This precipitates the microsomal proteins.
- Sample Preparation: Centrifuge the tubes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in the initial mobile phase for analysis.
- Analysis: Analyze the samples using LC-MS/MS. Compare the chromatograms of the test sample and the control to identify potential metabolite peaks. Characterize these peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Future Research Directions

The existing data on HEMD, while robust from a cosmetic safety perspective, leaves many questions unanswered for the broader scientific community.

- Pharmacology: Does HEMD or its potential metabolites interact with any CNS targets, such as monoamine transporters or receptors? Receptor binding and uptake inhibition assays would be necessary to answer this.
- Neurotoxicity: The formation of reactive quinone species is implicated in the neurotoxicity of MDMA.^{[15][17][18]} It is critical to determine if HEMD metabolism can lead to similar reactive intermediates and whether these pose a neurotoxic risk.
- Pharmacokinetics: If considered for any systemic application, a full pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) would be required.

Conclusion

N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride is a molecule at the intersection of cosmetology and pharmacology. While its current application is limited to hair dyes, its

chemical structure provides a compelling case for further investigation. This guide has consolidated the known chemical, analytical, and toxicological data, providing a solid foundation for researchers. The key takeaways are its well-defined safety profile in topical applications, its strong skin-sensitizing potential, and the critical need to explore its metabolism to understand if it shares the bioactivation pathways of its psychoactive structural relatives. Future research into its metabolic fate and potential for off-target pharmacological activity will be essential to fully define its scientific profile.

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